molecular formula C16H10F3N3OS B3020415 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392244-58-5

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B3020415
CAS RN: 392244-58-5
M. Wt: 349.33
InChI Key: VZRSWXSTSYEMGN-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to a class of organic compounds known for containing a thiadiazole scaffold and a benzamide group. These structural motifs are commonly associated with a variety of biological properties, including anticancer activity. The thiadiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which is often utilized in medicinal chemistry due to its resemblance to the peptide linkage and its ability to mimic certain biological properties.

Synthesis Analysis

The synthesis of related N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives has been reported using microwave-assisted, solvent-free methods, which provide a rapid and efficient route to these compounds. For instance, a series of novel Schiff’s bases containing the thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a technique known for reducing reaction times and improving yields .

Molecular Structure Analysis

While the specific molecular structure analysis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is not provided, related compounds have been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods are essential for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the presence of the thiadiazole ring and substituents on the benzamide moiety. These compounds can participate in various chemical reactions, which are often explored to further modify the structure and enhance biological activity. For example, the synthesis of fluorescent BF2 complexes from N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives indicates the potential for these compounds to undergo complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with a thiadiazole ring can vary depending on the substituents attached to the core structure. These properties are crucial for determining the compound's suitability as a drug candidate, including its solubility, stability, and ability to interact with biological targets. The photophysical properties of related compounds, such as fluorescence characteristics, have been studied, revealing features like large Stokes shifts and solid-state fluorescence . Additionally, computational studies have been performed to predict ADMET properties, indicating good oral drug-like behavior for some synthesized compounds .

properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3OS/c17-16(18,19)12-8-4-7-11(9-12)13(23)20-15-22-21-14(24-15)10-5-2-1-3-6-10/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSWXSTSYEMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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